molecular formula C18H19NaO5S B14800051 Delta8,9-Dehydroestrone sodium sulfate

Delta8,9-Dehydroestrone sodium sulfate

Cat. No.: B14800051
M. Wt: 370.4 g/mol
InChI Key: LLUMKBPKZHXWDL-IXKLIVBYSA-M
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Preparation Methods

Chemical Reactions Analysis

Delta8,9-Dehydroestrone sodium sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other estrogenic compounds with varying degrees of biological activity .

Scientific Research Applications

Delta8,9-Dehydroestrone sodium sulfate has a wide range of scientific research applications:

Mechanism of Action

Delta8,9-Dehydroestrone sodium sulfate exerts its effects by binding to estrogen receptors in various tissues. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound is metabolized to 8,9-dehydro-17β-estradiol, which further enhances its estrogenic activity . The tissue-selective nature of this compound allows it to exert beneficial effects on bone and cardiovascular health while minimizing adverse effects on other tissues .

Comparison with Similar Compounds

Delta8,9-Dehydroestrone sodium sulfate is unique due to its specific double bond configuration and sulfation. Similar compounds include:

The uniqueness of this compound lies in its distinct pharmacological profile and tissue-selective activity, making it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;[(13S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,18-;/m0./s1

InChI Key

LLUMKBPKZHXWDL-IXKLIVBYSA-M

Isomeric SMILES

C[C@]12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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